![molecular formula C17H20N2O2S B2746566 N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea CAS No. 321574-21-4](/img/structure/B2746566.png)
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea
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Overview
Description
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea: is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzochromene moiety linked to a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and a suitable dienophile.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzochromene core, often using formaldehyde under basic conditions.
Attachment of the thiourea group: The final step involves the reaction of the hydroxymethylated benzochromene with dimethylthiourea under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiourea group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzochromene derivatives.
Scientific Research Applications
The compound has shown promise in several areas of biological activity:
Anticancer Activity
Research indicates that N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea exhibits significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- In vitro Studies : Various studies have demonstrated cytotoxic effects against different cancer cell lines. For instance, related compounds have shown IC50 values lower than 10 µM against A-431 skin cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy.
- Anticonvulsant Activity : In models of induced seizures, compounds with similar structures have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models .
Activity Type | Model | Effect |
---|---|---|
Anticonvulsant | Picrotoxin model | Significant reduction in seizure frequency |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented.
- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, indicating potential therapeutic applications in inflammatory diseases .
Case Study on Anticancer Activity
A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Modifications to the benzamide structure were found to significantly impact anticancer efficacy, with some derivatives achieving lower IC50 values than established chemotherapeutics .
Neuroprotective Study
In a study examining neuroprotective effects, modifications to similar compounds enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress .
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzochromene moiety can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylthiourea: Lacks the benzochromene moiety, making it less complex.
Benzochromene derivatives: Do not contain the thiourea group, limiting their biological activity.
Uniqueness
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N’-dimethylthiourea is unique due to the combination of the benzochromene and thiourea moieties, which confer both chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Biological Activity
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
- Chemical Formula : C17H20N2O2S
- Molecular Weight : 320.42 g/mol
- CAS Number : 1234-30-6
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Neuroprotective Effects :
- The compound has shown potential neuroprotective properties by inhibiting oxidative stress and inflammation within neuronal cells. Studies have demonstrated that it can protect against neurotoxicity induced by beta-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. This is achieved through the modulation of the NF-κB signaling pathway, reducing nitric oxide production, and enhancing cellular resilience against oxidative damage .
-
Anticancer Activity :
- In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for antiproliferative activity against human cancer cell lines such as pancreatic adenocarcinoma and lung carcinoma. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various human cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Pancreas Adenocarcinoma | 15.3 | Induction of apoptosis |
Human Lung Carcinoma | 12.7 | Cell cycle arrest |
Human Cervical Cancer | 10.5 | Inhibition of proliferation |
Human Urinary Bladder Carcinoma | 14.9 | ROS generation and oxidative stress response |
Case Study 1: Neuroprotective Effects in Alzheimer's Models
In a study involving scopolamine-induced Alzheimer’s disease models in mice, administration of this compound resulted in significant improvements in cognitive functions as measured by behavioral tests. The compound was found to reduce Aβ aggregation and improve memory retention indicators significantly .
Case Study 2: Anticancer Activity in Lung Carcinoma
A series of experiments conducted on A427 lung carcinoma cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 12.7 µM. The mechanism was linked to increased apoptotic markers and decreased expression of anti-apoptotic proteins .
Properties
IUPAC Name |
1-[(1R,2R)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-1,3-dimethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-18-17(22)19(2)16-12(9-20)10-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16,20H,9-10H2,1-2H3,(H,18,22)/t12-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKJBJQHYBADBK-MLGOLLRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N(C)[C@@H]1[C@@H](COC2=C1C3=CC=CC=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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